Potassium 5-formylthiophen-3-yltrifluoroborate
Description
Properties
CAS No. |
907604-61-9 |
|---|---|
Molecular Formula |
C5H3BF3KOS |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1 |
InChI Key |
COQNXWNZUJWEAO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC(=C1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Boronic Acid Intermediate (KHF₂ Method)
This two-step approach involves synthesizing 5-formylthiophen-3-boronic acid followed by KHF₂ treatment.
Step 1: Synthesis of 5-Formylthiophen-3-boronic Acid
The thiophene ring is functionalized at C3 with a boronic acid group, followed by formylation at C5. A representative procedure involves:
-
Miyaura borylation : 3-Bromothiophene reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield thiophen-3-ylboronic acid pinacol ester.
-
Vilsmeier-Haack formylation : The boronic ester undergoes formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C, introducing the aldehyde group at C5.
-
Deprotection : Acidic hydrolysis (e.g., HCl) removes the pinacol ester, yielding 5-formylthiophen-3-boronic acid.
Step 2: Trifluoroboration with KHF₂
The boronic acid is treated with potassium hydrogen fluoride in a methanol-water mixture (3:1 v/v) at 25°C for 12 hours. The reaction proceeds via electrophilic substitution, replacing the hydroxyl groups on boron with fluorine atoms.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol/Water (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 70–80% |
Key Considerations
Vilsmeier-Haack Formylation of Thiophene Trifluoroborates
This one-pot method formylates pre-synthesized thiophene trifluoroborates:
-
Substrate Preparation : Potassium thiophen-3-yltrifluoroborate is synthesized via Miyaura borylation and KHF₂ treatment as in Section 2.1.
-
Formylation : The trifluoroborate is reacted with DMF and POCl₃ at −10°C, forming the 5-formyl derivative via electrophilic aromatic substitution.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| POCl₃ Equiv | 1.2 |
| Temperature | −10°C to 0°C |
| Reaction Time | 4 h |
| Yield | 65–75% |
Advantages
Grignard-Mediated Synthesis
This route employs alkynyl Grignard reagents to construct the thiophene core in situ:
-
Alkyne Formation : Ethynylmagnesium bromide reacts with 5-formylthiophene-3-carbaldehyde to form a propargyl alcohol intermediate.
-
Borylation : The alkyne is treated with trimethyl borate and KHF₂, yielding the trifluoroborate.
Procedure
-
Add ethynylmagnesium bromide (1.2 equiv) to 5-formylthiophene-3-carbaldehyde in THF at −78°C.
-
Warm to room temperature, quench with NH₄Cl, and extract with ethyl acetate.
-
React the propargyl alcohol with trimethyl borate (1.5 equiv) and KHF₂ (6.0 equiv) in methanol-water.
Yield : 60–70% after recrystallization.
Analytical Characterization
Critical spectral data for this compound include:
NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | 9.85 (s, 1H, CHO) | Singlet | |
| ¹¹B | −1.2 to −1.5 | Quadrupolar | |
| ¹⁹F | −136.3 | Singlet |
IR Spectroscopy
Challenges and Limitations
-
Formyl Group Stability : The aldehyde moiety is prone to oxidation under basic conditions, necessitating inert atmospheres and low temperatures.
-
Purification Difficulties : Precipitation methods often leave residual KHF₂, requiring repeated washing with acetone.
-
Scalability : Grignard methods suffer from stoichiometric reagent use, increasing costs for large-scale production .
Chemical Reactions Analysis
Potassium 5-formylthiophen-3-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, dichloromethane), catalysts (e.g., palladium acetate, triphenylphosphine), and bases (e.g., potassium carbonate, sodium hydroxide). Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes.
Scientific Research Applications
Carbon–Carbon Bond Formation
Potassium 5-formylthiophen-3-yltrifluoroborate is utilized as a versatile reagent in the formation of carbon–carbon bonds. Its ability to undergo cross-coupling reactions makes it valuable for synthesizing complex organic molecules.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Suzuki Coupling | Coupling with aryl halides | |
| Negishi Coupling | Coupling with organozinc reagents |
Functionalization of Aromatic Compounds
The compound can be used to functionalize aromatic systems, allowing the introduction of various substituents on the thiophene ring. This functionalization is crucial for developing new pharmaceuticals and agrochemicals.
Electronic Materials
This compound has potential applications in the development of electronic materials due to its conductive properties when incorporated into polymer matrices.
Sensors
The compound's unique electronic properties make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.
Synthesis and Characterization
Research has demonstrated the successful synthesis of this compound through various methods, including the reaction of boronic acids with KHF in polar solvents . Comprehensive characterization using NMR spectroscopy has provided insights into its structural properties and reactivity.
Preliminary studies suggest that organotrifluoroborates, including this compound, may exhibit biological activity, such as serine protease inhibition . Further research is required to explore these potential pharmacological applications.
Mechanism of Action
The mechanism by which potassium 5-formylthiophen-3-yltrifluoroborate exerts its effects depends on the specific chemical reaction or application. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the transfer of the aryl or vinyl group to the thiophene ring . The formyl group can also participate in various chemical transformations, such as oxidation and reduction, to form different functional groups.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Potassium trifluoro(5-formylthiophen-3-yl)borate
- CAS No.: 907604-61-9
- Molecular Formula : C₅H₃BF₃KOS
- Molecular Weight : 218.05 g/mol
- Melting Point : 262–273°C .
Structural Features: This organoboron compound consists of a thiophene ring substituted with a formyl (-CHO) group at the 5-position and a trifluoroborate (-BF₃K) group at the 3-position. The electron-withdrawing formyl group enhances reactivity in cross-coupling and condensation reactions, while the trifluoroborate moiety provides stability and compatibility with palladium-catalyzed transformations .
Comparison with Similar Compounds
Structural Analogs
The following table compares Potassium 5-formylthiophen-3-yltrifluoroborate with structurally related trifluoroborates:
Key Observations :
- Substituent Position : The 3-yl trifluoroborate group in the target compound distinguishes it from analogs like QA-9788 (2-yl position). This positional difference influences electronic effects and steric accessibility in reactions .
- Reactivity: The formyl group enables condensation reactions (e.g., with amines to form oxazolines), a feature absent in non-carbonyl-substituted trifluoroborates like Potassium 3-fluorophenyltrifluoroborate .
- Steric Effects : Methyl substitution (e.g., in the 3-methylthiophene analog) reduces reactivity in coupling reactions due to increased steric hindrance .
Reaction Performance
Table 2 : Comparative reaction efficiency in condensation and cross-coupling reactions.
Insights :
- Formyl-Substituted Trifluoroborates: Exhibit slower reaction kinetics in condensations compared to non-carbonyl analogs, likely due to competing coordination of the formyl group with catalysts .
- Positional Effects : The 3-yl trifluoroborate group in the target compound may reduce steric clash in certain cross-couplings compared to 2-yl isomers, but electronic effects (e.g., thiophene ring polarization) dominate reactivity .
Stability and Handling
- Moisture Stability: Potassium trifluoroborates are generally stable under ambient conditions but may hydrolyze in acidic or aqueous environments.
- Thermal Stability : The high melting point (262–273°C) suggests robustness in high-temperature reactions, contrasting with lower-melting analogs like Potassium 3-hydroxyphenyltrifluoroborate .
Biological Activity
Potassium 5-formylthiophen-3-yltrifluoroborate is an organoboron compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications and organic synthesis. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and features a trifluoroborate group attached to a thiophene ring with a formyl substituent. Its structure allows it to participate in various chemical reactions, particularly in forming carbon-carbon bonds, which is essential in synthetic organic chemistry .
Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological properties. A study evaluating the pharmacological effects of similar organotrifluoroborates found that compounds like potassium 2-thiophenetrifluoroborate significantly reduced visceral pain induced by acetic acid in mice. This suggests potential anti-nociceptive properties, which may also extend to this compound due to structural similarities .
Toxicological Assessments
Toxicological studies have shown that organotrifluoroborates, including this compound, generally exhibit low toxicity. In one study, mice administered potassium 2-thiophenetrifluoroborate showed no signs of hepatic or renal damage, indicating a favorable safety profile. All subjects survived after 72 hours post-administration, reinforcing the low toxicity of these compounds .
The biological activity of this compound can be attributed to its ability to interact with biological targets through its thiophene structure and boron functionality. The presence of the formyl group may enhance its reactivity and interaction with various biological molecules, potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural and functional similarities between this compound and other related organotrifluoroborates:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Potassium 5-formylthiophen-2-boronate | 4347-33-5 | Similar structure but different position of formyl group |
| Potassium 5-methylthiophen-2-trifluoroborate | 162607-20-7 | Contains a methyl group instead of a formyl group |
| Potassium thiophene-3-trifluoroborate | Not specified | Lacks the formyl group but retains thiophene structure |
| Potassium 4-bromo-5-methylthiophen-2-boronate | Not specified | Incorporates a bromine substituent, altering reactivity |
This table highlights how the unique arrangement of functional groups in this compound influences its reactivity and potential applications compared to other boron-containing compounds.
Case Studies
- Pain Reduction in Animal Models : A study demonstrated that potassium organotrifluoroborates effectively reduced visceral pain in mice models without affecting locomotor activity. This suggests their potential use as analgesics with minimal side effects .
- Synthesis Applications : The compound has been explored for its utility in organic synthesis, particularly in Suzuki coupling reactions where it serves as a viable alternative to traditional boronic acids due to its stability and reactivity .
Q & A
Q. What are the established synthetic routes for Potassium 5-formylthiophen-3-yltrifluoroborate, and how are reaction conditions optimized?
this compound is typically synthesized via the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include pH control (neutral to slightly acidic) and temperature modulation (0–25°C) to prevent decomposition of the formyl group . Purification often involves crystallization to isolate the trifluoroborate salt, with yields exceeding 70% under optimized conditions. Analytical techniques like ¹⁹F NMR and mass spectrometry are critical for confirming purity and structure .
Q. How is this compound utilized in cross-coupling reactions, and what substrates are compatible?
The compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl architectures. Its formyl group enhances electrophilicity at the β-position, facilitating coupling with aryl chlorides or bromides. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Cs₂CO₃ are commonly employed. Substrates with electron-withdrawing groups show higher reactivity due to reduced steric hindrance .
Q. What spectroscopic and computational methods are used to characterize this compound?
Characterization relies on:
- ¹H/¹³C NMR : To confirm the formyl proton (~9.8 ppm) and aromatic backbone.
- ¹⁹F NMR : Distinct signals for BF₃⁻ groups (~-135 to -145 ppm).
- HRMS : Validates molecular weight and isotopic patterns.
- X-ray crystallography : Resolves tetracoordinate boron geometry (if crystals are obtainable). Computational tools (DFT) model electronic properties, such as Fukui indices, to predict reactivity .
Advanced Research Questions
Q. Why do formyl-substituted heteroaryltrifluoroborates exhibit prolonged reaction times in cross-coupling compared to non-functionalized analogs?
The electron-withdrawing formyl group reduces electron density at the boron center, slowing transmetallation steps in catalytic cycles. Kinetic studies reveal a 2–3× increase in reaction times compared to non-formylated analogs. Competing side reactions (e.g., formyl group oxidation) may also necessitate inert atmospheres or low temperatures to maintain efficiency .
Q. How can catalyst systems be tailored to improve coupling efficiency with sterically demanding substrates?
Bulky ligands (e.g., SPhos, XPhos) enhance catalyst stability and prevent undesired β-hydride elimination. For example, Pd(OAc)₂/XPhos systems achieve >90% yield with ortho-substituted aryl halides. Solvent choice (e.g., THF/water mixtures) improves solubility of the trifluoroborate salt, while microwave irradiation reduces reaction times from hours to minutes .
Q. What strategies mitigate challenges in handling moisture-sensitive intermediates during synthesis?
The compound’s hygroscopic nature requires:
- Strict anhydrous conditions : Use of molecular sieves or gloveboxes for storage.
- Inert gas purging : Prevents hydrolysis of the BF₃⁻ moiety.
- Low-temperature workup : Quenching reactions at 0°C minimizes decomposition. Safety protocols (e.g., fume hoods, PPE) are critical due to acute toxicity risks .
Q. How does the formyl group influence regioselectivity in multicomponent reactions?
The formyl group acts as a directing group in C–H functionalization, favoring ortho-substitution in subsequent reactions. For instance, in oxazoline formation, the formyl group coordinates to Lewis acids (e.g., Zn(OTf)₂), steering nucleophilic attack to the β-position of the thiophene ring. Competing pathways (e.g., aldol condensation) are suppressed by using aprotic solvents like DCM .
Methodological Considerations
Q. How are contradictory reactivity data resolved in cross-coupling studies?
Discrepancies in reported yields often stem from trace impurities (e.g., residual boronic acids) or variations in catalyst loading. Controlled experiments with standardized reagents (e.g., Pd/PR₃ ratios) and rigorous NMR monitoring clarify mechanistic ambiguities. Comparative studies using deuterated analogs (e.g., D₂O solvent) can isolate kinetic isotope effects .
Q. What computational tools predict the compound’s behavior in novel reaction environments?
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites, while Molecular Dynamics (MD) simulations model solvation effects. For example, solvation-free energy calculations in DMSO predict enhanced stability compared to THF, aligning with experimental solubility data .
Applications in Medicinal Chemistry
Q. How is this compound leveraged in fluorinated drug candidate synthesis?
The trifluoroborate moiety enhances metabolic stability and bioavailability in lead compounds. For example, coupling with fluorinated aryl halides generates analogs with improved CNS penetration. Case studies include the synthesis of kinase inhibitors, where the thiophene scaffold mimics adenine in ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
